molecular formula C23H21N3O3S2 B11965032 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide

Cat. No.: B11965032
M. Wt: 451.6 g/mol
InChI Key: CYNGVZJHHMOSPX-VXPUYCOJSA-N
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Chemical Reactions Analysis

The specific chemical reactions that 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide undergoes are not well-documented. compounds with similar functional groups typically undergo a variety of reactions, including:

    Oxidation: The thiazolidinone ring and indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups present in the structure can be reduced to alcohols.

    Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide is primarily used in early discovery research Its unique structure makes it a valuable compound for studying various biochemical pathways and molecular interactions

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a lead compound for drug development.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biochemical pathways. The thiazolidinone ring and indole moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide can be compared with other compounds containing thiazolidinone and indole moieties. Some similar compounds include:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O3S2/c1-14(2)12-26-22(29)20(31-23(26)30)19-16-10-6-7-11-17(16)25(21(19)28)13-18(27)24-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,27)/b20-19-

InChI Key

CYNGVZJHHMOSPX-VXPUYCOJSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)SC1=S

Origin of Product

United States

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